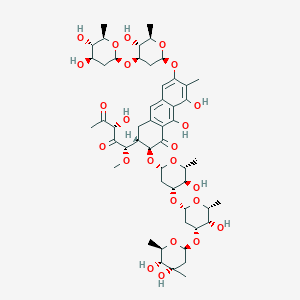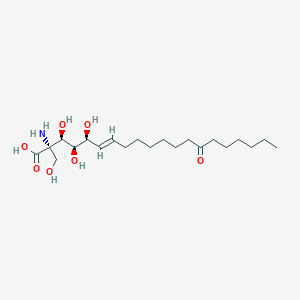
2-Monolinolenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Monolinolenin is a compound formed by the esterification of glycerol with linolenic acid. It is a colorless to pale yellow oily liquid that is insoluble in water but soluble in organic solvents . This compound is primarily used in cosmetic formulations due to its emollient and skin-conditioning properties .
Métodos De Preparación
2-Monolinolenin is typically synthesized through an esterification reaction. The process involves heating linolenic acid anhydride with glycerol in the presence of a catalyst . This reaction results in the formation of glyceryl 2-linolenate. Industrial production methods also follow similar esterification processes, ensuring the product’s stability and extending its shelf life .
Análisis De Reacciones Químicas
2-Monolinolenin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Monolinolenin has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is studied for its role in lipid metabolism and its effects on gut microbiota.
Medicine: Research has shown its potential in reducing inflammation and improving lipid profiles.
Mecanismo De Acción
The mechanism of action of glyceryl 2-linolenate involves its interaction with cellular membranes and its role in lipid metabolism. It regulates gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . These interactions help in reducing inflammation and improving lipid profiles.
Comparación Con Compuestos Similares
2-Monolinolenin can be compared with other similar compounds such as glyceryl linoleate and glyceryl oleate. While all these compounds are esters of glycerol with different fatty acids, glyceryl 2-linolenate is unique due to its specific interaction with cellular membranes and its role in lipid metabolism . Similar compounds include:
Glyceryl linoleate: Formed by esterification of glycerol with linoleic acid.
Glyceryl oleate: Formed by esterification of glycerol with oleic acid.
Gamma-linolenate: A linolenate that is the conjugate base of gamma-linolenic acid.
These compounds share similar properties but differ in their specific fatty acid components and their resulting biological activities.
Propiedades
Número CAS |
55268-58-1 |
|---|---|
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
Clave InChI |
ZCCLDKGWJIREQF-PDBXOOCHSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E,25E)-3,11,13,23,31,33-hexahydroxy-9,29-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione](/img/structure/B1248689.png)












